N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-8-14-9-13(6-7-17(14)23-12)18-10-16(21-24-18)11-19(22)20-15-4-2-3-5-15/h6-7,9-10,12,15H,2-5,8,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJZYCHAYKDQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate is then subjected to further reactions to introduce the isoxazole and cyclopentyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as bifunctional phosphine catalysts, and specific reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in material synthesis and other industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and isoxazole rings are known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The compound’s key structural elements include:
- N-cyclopentyl acetamide : Enhances lipophilicity and steric bulk.
- 1,2-oxazole ring : A five-membered heterocycle with nitrogen and oxygen, contributing to hydrogen bonding and π-π interactions.
- 2-Methyl-2,3-dihydrobenzofuran : A partially saturated benzofuran derivative, reducing aromaticity compared to fully unsaturated analogs.
Table 1: Structural Comparison of Key Analogs
*Molecular formula of the target compound can be inferred as ~C20H21N3O3 based on structural similarity to analogs.
Key Structural Differences and Implications
Heterocyclic Core Variations: The target compound’s 1,2-oxazole contrasts with 1,2,4-oxadiazole () and 1,2,4-triazole (). Oxadiazoles exhibit higher metabolic stability, while triazoles offer diverse hydrogen-bonding capabilities .
Acetamide Substituents :
- Cyclopentyl (target and ) vs. aryl groups (): Cyclopentyl enhances lipophilicity, favoring membrane penetration, while aryl groups (e.g., acetylphenyl in ) may improve target specificity via π-π stacking .
Functional Group Additions: Thioether linkages in and introduce sulfur atoms, which may influence redox metabolism or metal coordination .
Physicochemical Properties
- Lipophilicity : Cyclopentyl and dihydrobenzofuran groups likely increase logP values compared to phenyl-substituted analogs (e.g., ).
- Solubility : The partially saturated dihydrobenzofuran may improve aqueous solubility relative to fully aromatic systems .
- Metabolic Stability : Oxazole rings are generally more stable than triazoles under oxidative conditions, suggesting longer half-lives for the target compound compared to and .
Crystallographic and Conformational Analysis
Biological Activity
N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 326.4 g/mol |
| Molecular Formula | C19H22N2O3 |
| CAS Number | 1424749-83-6 |
Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and enzyme inhibition.
- Neurotransmitter Modulation : The compound has been shown to interact with melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and sleep patterns. Its agonistic effect at these receptors suggests potential applications in treating sleep disorders .
- Enzyme Inhibition : Studies have indicated that derivatives of compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The inhibition of these enzymes can lead to enhanced cholinergic activity, beneficial in conditions like Alzheimer's disease .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : In vitro assays have demonstrated that certain derivatives exhibit low cytotoxicity at concentrations up to 30 µM, making them suitable candidates for further development .
- Selectivity : The compound shows selective inhibition towards BChE over AChE, which may offer advantages in therapeutic applications by minimizing side effects associated with non-selective inhibitors .
Study 1: Melatonin Receptor Agonism
In a study exploring the agonistic properties of benzofuran derivatives on melatonin receptors, N-cyclopentyl derivatives were synthesized and evaluated. Results indicated a significant affinity for both MT1 and MT2 receptors with minimal vasoconstrictive effects, suggesting a favorable safety profile for potential therapeutic use .
Study 2: Cholinesterase Inhibition
Another research effort focused on the cholinesterase inhibitory activity of compounds related to N-cyclopentyl derivatives. The findings revealed that specific modifications led to enhanced potency against AChE and BChE with IC50 values ranging from 8.15 µM to 354.67 µM. These results highlight the potential of these compounds in treating neurodegenerative diseases .
Q & A
Q. How can the synthesis of N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide be optimized for improved yield and purity?
- Methodological Answer : Optimization involves multi-step protocols with controlled reaction conditions:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate solubility and reactivity .
- Base Catalysts : Sodium hydroxide or potassium carbonate facilitates bond formation, particularly in cyclization steps .
- Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for amide coupling) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., benzofuran protons at δ 6.5–7.5 ppm, cyclopentyl signals at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection assesses purity (>95% threshold) .
Q. What factors influence the stability of this compound under laboratory storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzofuran and isoxazole moieties .
- pH Stability : Avoid extreme pH (e.g., <3 or >10) to prevent hydrolysis of the acetamide bond .
- Temperature : Long-term storage at –20°C in anhydrous conditions minimizes thermal decomposition .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations streamline synthetic route design for this compound?
- Methodological Answer :
- Reaction Path Search : Tools like the International Center for Reaction Design and Discovery (ICReDD) use quantum chemical calculations to predict feasible pathways (e.g., isoxazole ring formation via 1,3-dipolar cycloaddition) .
- Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization) to optimize temperature and catalyst use .
- Machine Learning : Train models on existing data to prioritize high-yield conditions (e.g., solvent/base combinations) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
- Methodological Answer :
- Comparative Bioassays : Standardize in vitro assays (e.g., enzyme inhibition, antimicrobial MIC tests) under identical conditions to eliminate variability .
- Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., 2-methylbenzofuran vs. chlorophenyl groups) with activity .
- Meta-Analysis : Apply statistical frameworks to aggregate data from disparate studies and identify outliers .
Q. What experimental approaches elucidate the reaction mechanism of isoxazole ring formation in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or UV-Vis spectroscopy to deduce rate laws .
- Isotopic Labeling : Use ¹⁵N-labeled nitrile oxides to track cycloaddition pathways .
- Computational Modeling : Simulate transition states to validate proposed mechanisms (e.g., Huisgen 1,3-dipolar cycloaddition) .
Q. How can structure-activity relationship (SAR) studies link benzofuran modifications to biological efficacy?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogenation at the benzofuran 5-position) .
- Biological Profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines) .
- QSAR Modeling : Use regression analysis to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity .
Q. How can Design of Experiments (DoE) optimize reaction parameters for large-scale synthesis?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Central composite designs model interactions (e.g., temperature vs. stirring rate) to maximize yield .
- Validation : Confirm optimal conditions with triplicate runs (e.g., 85% yield at 70°C, 1.2 eq. K₂CO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
